molecular formula C16H18N4O2 B2739354 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034444-57-8

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2739354
CAS No.: 2034444-57-8
M. Wt: 298.346
InChI Key: ICJVUOQGMHBPEP-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted with a 6-methylpyridazine moiety via an ether linkage and a pyridin-3-yl group attached to an ethanone backbone. Its molecular formula is C₁₇H₁₈N₄O₂ (calculated molecular weight: 310.35 g/mol).

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-4-5-15(19-18-12)22-14-6-8-20(11-14)16(21)9-13-3-2-7-17-10-13/h2-5,7,10,14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJVUOQGMHBPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Group: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to introduce the pyrrolidinyl group.

    Coupling with Pyrrolidine: The intermediate product is then coupled with pyrrolidine under basic conditions to form the pyrrolidinyl group.

    Introduction of the Pyridinyl Group: Finally, the pyridinyl group is introduced through a condensation reaction with 3-pyridinecarboxaldehyde.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that it can effectively inhibit the proliferation of HeLa cells, with reported IC50 values as low as 0.02 mM, indicating strong cytotoxicity. Additionally, the compound has demonstrated efficacy against murine leukemia models, suggesting its potential utility in hematological malignancies.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the chemical structure significantly impact biological activity. Key findings include:

  • Pyrrolidine Substitutions : Alterations at the C-2 position of the pyrrolidine ring drastically affect potency.
  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Evaluation of Antiproliferative Effects : A comprehensive study assessed antiproliferative effects across various human and rodent cancer models, indicating that specific substitutions maintained or enhanced activity compared to baseline compounds.
  • Mechanistic Insights into Apoptosis Induction : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound C₁₇H₁₈N₄O₂ 310.35 Pyridazine, pyrrolidinyloxy, pyridin-3-yl Drug discovery, enzyme inhibition
1-(6-(TBS-pyrrolidinyl)-2-fluoropyridin-3-yl)ethanone C₁₈H₂₉FN₂O₂Si 352.52 TBS group, fluorine, pyrrolidine Synthetic intermediate, PROTACs
1-(2-Methoxy-6-pyrrolidinylpyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 246.30 Methoxy, pyrrolidine Ligand design, catalysis
2-(Pyrazolyloxy)-thiazolidinone ethanone C₂₀H₁₇N₃O₂S₂ 403.50 Thiazolidinone, pyrazole Coordination chemistry, antimicrobials
1-(6-Methylpyridin-3-yl)ethanone C₈H₉NO 135.16 Simple pyridine-ethanone Precursor, flavor/fragrance industry

Research Implications

  • Pyridazine vs.
  • Pyrrolidine Modifications : Bulky substituents (e.g., TBS in ) reduce solubility but increase stability, whereas ether linkages (as in the target compound) balance hydrophilicity and rigidity.
  • Functional Group Diversity: Thiazolidinone () and PEG chains () demonstrate how strategic modifications tailor compounds for specific applications, such as metal coordination or pharmacokinetic optimization.

Biological Activity

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple nitrogen-containing heterocycles in its structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyridazine moiety, and a pyridine structure. Its molecular formula is C14H19N3O2, and its IUPAC name reflects its intricate design. The structural components are hypothesized to contribute to its biological activity through mechanisms that involve receptor interaction and enzyme modulation.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as receptors or enzymes. Research indicates that compounds with similar structures often exhibit effects on adrenergic receptors and other signaling pathways. For instance, β3-adrenergic receptor agonists have demonstrated anti-obesity effects and modulation of metabolic processes .

Biological Activity Overview

The biological activities of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can be categorized into several key areas:

  • Anti-obesity Effects : Similar compounds have been shown to stimulate β3 adrenergic receptors, which are involved in lipolysis and energy expenditure.
  • Antimicrobial Activity : Compounds with heterocyclic structures often exhibit antibacterial properties, potentially useful against resistant strains of bacteria.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone:

StudyFocusFindings
Antimicrobial PropertiesDemonstrated that derivatives of pyridazine exhibit significant antibacterial activity against Gram-positive bacteria.
β3 Adrenergic Receptor AgonismFound that structurally similar compounds enhance lipolysis in adipose tissue, suggesting potential for weight management therapies.
CytotoxicityInvestigated the effects on various cancer cell lines, indicating that certain derivatives may inhibit cell proliferation effectively.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, starting from precursors like 6-methylpyridazine and pyrrolidine derivatives. The synthetic routes require optimization for yield and purity, with various reaction conditions affecting the final product's biological activity.

Q & A

Q. What are the common synthetic routes for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, and what key reaction mechanisms are involved?

Answer: The synthesis typically involves three key steps:

Pyrrolidine Functionalization : Introduce the 6-methylpyridazin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction, using hydroxypyrrolidine derivatives and activated pyridazine precursors under anhydrous conditions .

Ethanone Bridge Formation : Couple the functionalized pyrrolidine with a pyridin-3-yl acetyl group using acylation reagents (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form the ethanone linkage .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate the final product.

Key Mechanisms : Nucleophilic attack at the pyrrolidine oxygen, acylation via ketone formation, and stereochemical control during coupling steps. Monitor intermediates using TLC and LC-MS .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm proton environments (e.g., pyridazine aromatic protons at δ 8.5–9.0 ppm, pyrrolidine methylene groups at δ 3.0–4.0 ppm) and carbon backbone integrity .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and ether (C-O-C) bands (~1200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns matching the expected structure .

For stereochemical confirmation, advanced techniques like X-ray crystallography (using SHELX for refinement ) or 2D-NMR (e.g., NOESY) are recommended.

Q. How can researchers assess the compound's solubility and stability under various experimental conditions?

Answer:

  • Solubility : Perform shake-flask experiments in solvents (DMSO, PBS, ethanol) at 25°C and 37°C. Quantify via UV-Vis spectroscopy at λmax (~260 nm for pyridazine/pyridine absorption) .
  • Stability :
    • pH Stability : Incubate in buffers (pH 2–9) for 24–72 hours; analyze degradation via HPLC .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
    • Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation by LC-MS .

Advanced Research Questions

Q. How can discrepancies between computational molecular modeling and experimental crystallographic data be reconciled for this compound?

Answer:

  • Refinement of Models : Use SHELX software to refine X-ray data, adjusting torsional angles and hydrogen bonding networks to match experimental electron density maps .
  • DFT Calculations : Compare computed (e.g., Gaussian, B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects .
  • Molecular Dynamics (MD) : Simulate solvated systems to assess dynamic conformations not captured in static crystallographic models .

Q. What strategies are recommended for optimizing the reaction yield of the pyridazine-pyrrolidine coupling step in the synthesis?

Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling or copper(I) iodide for Ullmann-type reactions .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to enhance nucleophilicity.
  • Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and improve regioselectivity .
  • Additives : Include phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2_2) to stabilize intermediates .

Q. What in vitro assays are suitable for evaluating the compound's interaction with specific biological targets, such as neurotransmitter receptors?

Answer:

  • Radioligand Binding Assays : Use 3^3H-labeled antagonists (e.g., for dopamine D2_2 receptors) to measure competitive displacement. Calculate IC50_{50} values via nonlinear regression .
  • Functional Assays :
    • cAMP Accumulation : For GPCR targets (e.g., adrenergic receptors), use HEK293 cells transfected with receptor plasmids and a luminescent cAMP reporter .
    • Calcium Flux : Employ FLIPR assays with fluorescent dyes (e.g., Fluo-4) to monitor receptor activation in real time .
  • Structural Studies : Co-crystallize the compound with purified receptor domains (e.g., extracellular loops) and resolve structures via cryo-EM or X-ray diffraction .

Q. How should researchers address contradictory data in NMR spectra arising from dynamic stereochemical effects?

Answer:

  • Variable-Temperature NMR : Acquire spectra at 25°C, 0°C, and -40°C to observe coalescence of split peaks, indicating rapid interconversion of stereoisomers .
  • Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomers via 1^1H NMR .
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated shifts (e.g., using ACD/Labs or MestReNova) to identify dominant conformers .

Q. What methodologies are recommended for studying the compound's metabolic stability in preclinical models?

Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH; quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Assays : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .
  • Metabolite Identification : Perform HR-MS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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